molecular formula C21H24N4O3S B6529683 4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1020454-26-5

4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No. B6529683
CAS RN: 1020454-26-5
M. Wt: 412.5 g/mol
InChI Key: YHCPEMGZZKNFHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzamide groups), a sulfamoyl group (which would introduce elements of polarity), and a pyrazole ring (a type of nitrogen-containing heterocycle). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the sulfamoyl group could potentially be displaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the sulfamoyl and amide could enhance solubility in polar solvents, while the aromatic rings could facilitate solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems is not known, as specific studies or data were not found .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include investigating its biological activity, studying its reactivity under various conditions, or developing new synthetic routes .

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-4-25(15-17-8-6-5-7-9-17)29(27,28)19-12-10-18(11-13-19)21(26)22-20-14-16(2)23-24(20)3/h5-14H,4,15H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCPEMGZZKNFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

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